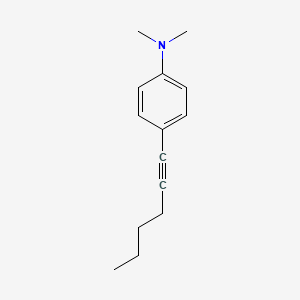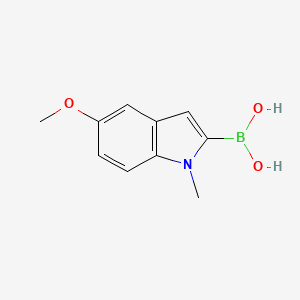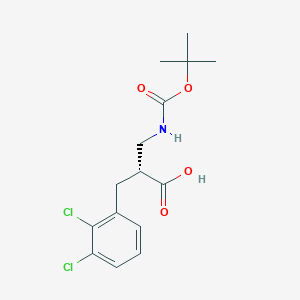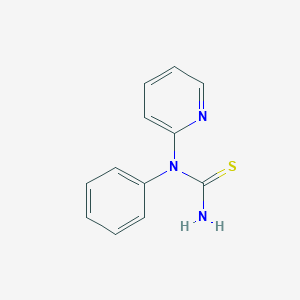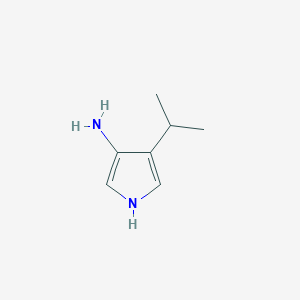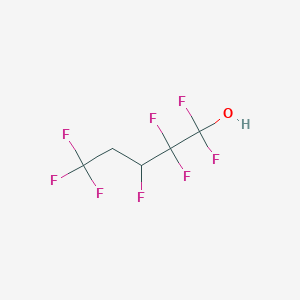
1,1,2,2,3,5,5,5-Octafluoro-1-pentanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octafluoroamyl alcohol is a fluorinated alcohol with the molecular formula C5H4F8O. It is known for its unique chemical properties, including its high thermal stability and resistance to chemical reactions. This compound is used in various industrial and scientific applications due to its ability to form strong hydrogen bonds and its compatibility with other fluorinated compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Octafluoroamyl alcohol can be synthesized through several methods. One common approach involves the fluorination of amyl alcohol using elemental fluorine or other fluorinating agents. This process typically requires controlled reaction conditions, including low temperatures and the presence of a catalyst to ensure selective fluorination .
Industrial Production Methods
In industrial settings, octafluoroamyl alcohol is produced through large-scale fluorination processes. These methods often involve the use of specialized equipment to handle the highly reactive fluorine gas and to ensure the safety of the production process. The resulting product is then purified through distillation or other separation techniques to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions
Octafluoroamyl alcohol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into less fluorinated alcohols or hydrocarbons.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides (Cl-, Br-) and amines (NH3) are often employed.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Less fluorinated alcohols and hydrocarbons.
Substitution: Various substituted fluorinated compounds.
Aplicaciones Científicas De Investigación
Octafluoroamyl alcohol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent for fluorinated compounds.
Biology: Employed in the study of enzyme mechanisms and protein interactions due to its ability to form strong hydrogen bonds.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical imaging agents.
Mecanismo De Acción
The mechanism of action of octafluoroamyl alcohol involves its interaction with various molecular targets through hydrogen bonding and hydrophobic interactions. Its fluorinated nature allows it to interact with both polar and non-polar molecules, making it a versatile compound in various chemical and biological processes. The pathways involved include the formation of stable complexes with proteins and other biomolecules, which can influence their structure and function .
Comparación Con Compuestos Similares
Similar Compounds
Hexafluoroisopropanol (HFIP): Another fluorinated alcohol with similar properties but different molecular structure.
Trifluoroethanol (TFE): A smaller fluorinated alcohol used in similar applications but with different reactivity.
Perfluorooctanol (PFO): A longer-chain fluorinated alcohol with distinct physical and chemical properties.
Uniqueness of Octafluoroamyl Alcohol
Octafluoroamyl alcohol stands out due to its specific balance of fluorination and molecular size, which provides unique solubility and reactivity characteristics. Its ability to form strong hydrogen bonds while maintaining high thermal stability makes it particularly valuable in applications requiring robust performance under extreme conditions .
Propiedades
Fórmula molecular |
C5H4F8O |
|---|---|
Peso molecular |
232.07 g/mol |
Nombre IUPAC |
1,1,2,2,3,5,5,5-octafluoropentan-1-ol |
InChI |
InChI=1S/C5H4F8O/c6-2(1-3(7,8)9)4(10,11)5(12,13)14/h2,14H,1H2 |
Clave InChI |
OVTPRUAVWYZZHK-UHFFFAOYSA-N |
SMILES canónico |
C(C(C(C(O)(F)F)(F)F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Ethynyl-2-oxaspiro[3.3]heptan-6-ol](/img/structure/B13979411.png)
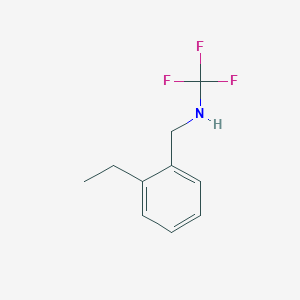
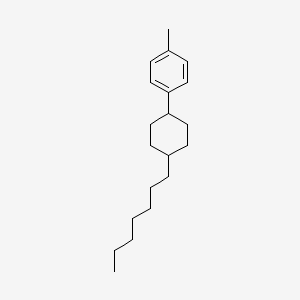
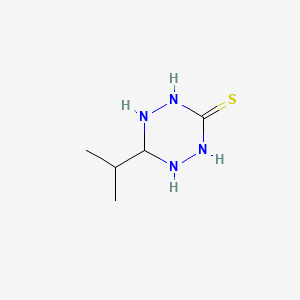
![Methyl 2-acetamidobenzo[b]thiophene-3-carboxylate](/img/structure/B13979428.png)
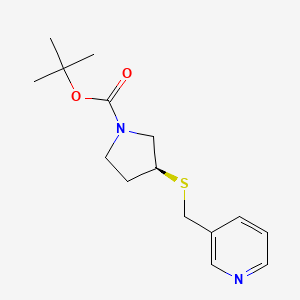
![Methyl (2R)-3-(4-aminophenyl)-2-[(tert-butoxycarbonyl)amino]propanoate](/img/structure/B13979431.png)
![Silane, bicyclo[4.2.0]octa-1(6),3-diene-2,5-diylbis[trimethyl-](/img/structure/B13979441.png)
![3-Chloro-7-fluorodibenzo[b,d]furan](/img/structure/B13979448.png)
